Cefotetan is a cephamycin antibiotic with a broad spectrum of activity against Gram-negative bacteria, some anaerobic bacteria, and streptococci []. It is classified as a second-generation cephalosporin [, , ] and is highly stable to penicillinase and cephalosporinases produced by gram-negative bacteria []. Cefotetan's long elimination half-life allows for a twice-daily dosage schedule []. It exhibits strong antimicrobial activity [, ] and has been used in numerous in vitro and in vivo studies to investigate its efficacy against various bacterial infections, compare its effectiveness to other antibiotics, and understand its pharmacokinetic properties. Notably, cefotetan's interaction with penicillin-binding proteins (PBPs) has been a subject of significant research interest [].
One method for preparing cefotetan acid involves the use of a cefotetan active ester []. The process begins by synthesizing the cefotetan active ester using a conventional method. An organic base catalyst is added to an organic solvent to dissolve 7-Aminocephalosporanic acid (7-ACA). The cefotetan active ester is then reacted with the 7-ACA, added at room temperature or low temperature until the residual 7-ACA is less than 1%. An aluminium chloride anisole solution is introduced for hydrolysis over 2-3 hours, followed by the addition of purified water to stop the reaction. The water layer is separated and the pH adjusted to 1-2 to precipitate a cefotetan acid crystal, resulting in the production of high-purity cefotetan acid [].
Cefotetan undergoes hydrolysis in aqueous solutions, leading to a decrease in its concentration over time []. The hydrolysis process is influenced by temperature, with solutions stored at room temperature showing a faster rate of degradation compared to those stored at 4°C []. Cefotetan can react with human serum albumin (HSA) to form cefotetan-HSA conjugates, which have been used in immunologic evaluations of cefotetan-induced anaphylaxis [].
Cefotetan, like other beta-lactam antibiotics, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) []. These PBPs are enzymes involved in the final stages of peptidoglycan synthesis, a crucial component of the bacterial cell wall []. By binding to PBPs, cefotetan disrupts the formation of cross-links in the peptidoglycan layer, leading to cell wall instability and ultimately bacterial cell death []. Cefotetan's binding affinity for PBP 3 is particularly notable []. Additionally, cefotetan can induce the production of certain beta-lactamases, such as those of the type Ia and Id, in bacteria like Pseudomonas aeruginosa, Enterobacter cloacae, and Citrobacter freundii [, ].
Cefotetan disodium is sensitive to light, high temperature, high humidity, oxygen, and pH []. The stability of cefotetan solutions is influenced by temperature and storage conditions []. Solutions stored at room temperature exhibit a faster degradation rate compared to those stored at 4°C []. Cefotetan's long elimination half-life, ranging from 3 to 4.5 hours, is partially attributed to its high serum-protein-binding capacity of 88% [].
In vitro Studies: - Assessing the antibacterial activity of cefotetan against a wide range of bacterial species, including ESBL-producing Enterobacterales [], anaerobic bacteria [], gentamicin-resistant Gram-negative aerobic bacilli [], and Staphylococcus aureus [].- Comparing the in vitro activity of cefotetan with other antibiotics, such as cefotaxime [], cefoxitin [], and other beta-lactams [, , ].- Evaluating the susceptibility of various bacteria to cefotetan and determining MICs for different bacterial isolates [, , ].- Investigating the interactions of cefotetan with penicillin-binding proteins (PBPs) in various bacterial species [].- Studying the bactericidal effect of cefotetan in combination with aminoglycosides [].
In vivo Studies: - Evaluating the pharmacokinetic profile of cefotetan in healthy volunteers and patients with impaired renal function [, , , , ].- Investigating the tissue penetration of cefotetan in patients undergoing colorectal surgery [].- Comparing the efficacy of cefotetan with other antibiotics in the treatment of various infections, including polymicrobial infections in mice [] and pelvic infections in humans [].- Examining the use of cefotetan as prophylaxis in gynaecological and obstetric surgery [].- Studying the in vivo production of N-methylthiotetrazole (NMTT) following cefotetan administration [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: